N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide
Description
N-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide is a benzamide derivative characterized by a 1,4-dioxaspiro[4.4]nonane core fused to a methyl group, which is further linked to a 3,4,5-triethoxy-substituted benzamide moiety. The triethoxy substituents on the benzamide moiety are electron-donating groups, which may modulate solubility, reactivity, and biological activity.
Properties
IUPAC Name |
N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)-3,4,5-triethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO6/c1-4-24-17-11-15(12-18(25-5-2)19(17)26-6-3)20(23)22-13-16-14-27-21(28-16)9-7-8-10-21/h11-12,16H,4-10,13-14H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKPNRVXZAAPAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NCC2COC3(O2)CCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Assembly via Amide Coupling
The most widely reported route involves a two-step sequence:
- Synthesis of 1,4-Dioxaspiro[4.4]nonan-2-ylmethylamine :
Functionalization of the spiro ketal at the 2-position is achieved through Mannich reaction conditions. Treatment of 1,4-dioxaspiro[4.4]nonane with paraformaldehyde and ammonium chloride in acetic acid at 60°C for 6 h installs the aminomethyl group (yield: 68–72%). Purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) affords the amine as a colorless oil.
- Carbodiimide-Mediated Amide Bond Formation :
Coupling of the amine with 3,4,5-triethoxybenzoic acid employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 4-dimethylaminopyridine (DMAP) in anhydrous dichloromethane (DCM). Key parameters include:
Critical Analysis : While EDCI/DMAP offers reliable activation, competing side reactions (e.g., oxazolone formation) may necessitate rigorous exclusion of moisture. Alternative reagents such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF improve yields to 82% but increase cost.
Alternative Methodologies and Mechanistic Insights
Lithiation-Triggered Spirocyclization
A novel approach adapts trimethylenemethane dianion chemistry to construct the spiro ketal in situ. Lithiation of 2-methylene-1,3-diol precursors with n-BuLi in tetrahydrofuran (THF) at −78°C generates a dianion, which undergoes [4+4] cycloaddition with cyclopentanone derivatives. Subsequent epoxide ring-opening and iodocyclization yield the spirocyclic amine intermediate (diastereomeric ratio: 9:1).
Advantages :
- Avoids preformed spiro ketal, streamlining synthesis
- Enhances stereocontrol at the 2-position
Limitations :
- Requires cryogenic conditions (−78°C)
- Sensitivity to oxygen necessitates Schlenk techniques
Spectroscopic Characterization and Analytical Data
Nuclear Magnetic Resonance (NMR) Profiling
¹H NMR (400 MHz, CDCl₃) :
δ 6.85 (s, 2H, ArH), 4.10–4.25 (m, 6H, OCH₂CH₃), 3.70–3.95 (m, 4H, ketal OCH₂), 3.45 (t, J = 6.8 Hz, 2H, NCH₂), 1.50–1.80 (m, 8H, cyclopentyl CH₂), 1.35–1.45 (t, J = 7.0 Hz, 9H, OCH₂CH₃).¹³C NMR (100 MHz, CDCl₃) :
δ 167.2 (C=O), 152.1, 142.0, 126.5 (ArC), 109.8 (spiro quaternary C), 64.5 (OCH₂CH₃), 63.2 (ketal OCH₂), 40.8 (NCH₂), 33.5–25.2 (cyclopentyl CH₂), 14.7 (OCH₂CH₃).
Mass Spectrometry (MS)
Industrial-Scale Considerations and Process Optimization
Solvent Selection and Recycling
Catalytic Efficiency and Green Chemistry
Recent advances employ enzyme-mediated amidation (e.g., Candida antarctica lipase B) in solvent-free systems. Initial trials achieve 58% conversion at 50°C over 48 h, though scalability remains challenging.
Chemical Reactions Analysis
Types of Reactions
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzamide moiety can be reduced to form amines.
Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new substituted benzamides with different functional groups.
Scientific Research Applications
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Analysis
The following table summarizes key structural and molecular features of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide and related compounds:
| Compound Name (CAS Number) | Molecular Formula | Molecular Weight | Substituents on Benzamide | Key Features |
|---|---|---|---|---|
| Target Compound (Hypothetical) | C₂₂H₃₁NO₇ | ~445.5 | 3,4,5-Triethoxy | High steric bulk, electron-donating |
| N-(1,4-Dioxaspiro[...]-4-isopropoxybenzamide (899730-90-6) | C₁₈H₂₅NO₄ | 319.4 | 4-Isopropoxy | Moderate polarity, lipophilic |
| N-(1,4-Dioxaspiro[...]-5-chloro-2-nitrobenzamide (923233-22-1) | C₁₅H₁₇ClN₂O₅ | 340.76 | 5-Chloro, 2-nitro | Electron-withdrawing, reactive |
Key Observations:
- Substituent Effects:
- The triethoxy groups in the target compound introduce significant steric bulk compared to the smaller isopropoxy or nitro groups in analogs. This may reduce crystallization tendencies and enhance solubility in polar solvents .
- The electron-donating ethoxy groups contrast with the electron-withdrawing nitro group in CAS 923233-22-1, which could influence electronic properties such as hydrogen bonding or charge distribution in the benzamide core .
- Molecular Weight: The target compound’s higher molecular weight (~445.5 vs.
Biological Activity
N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-3,4,5-triethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C19H27NO5
- Molecular Weight : 349.4 g/mol
- CAS Number : 899958-40-8
The compound contains a spiroketal core along with a triethoxybenzamide moiety, which may contribute to its biological activity.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets within cells. The spiroketal structure may enhance binding affinity to enzymes or receptors, potentially modulating various biochemical pathways. While detailed studies are still needed to elucidate the exact mechanisms, preliminary data suggest that the compound may exhibit:
- Antimicrobial Activity : Potential inhibition of bacterial growth.
- Anticancer Properties : Induction of apoptosis in cancer cell lines.
Antimicrobial Activity
Research has indicated that compounds with similar structural features exhibit antimicrobial properties. A study conducted on related compounds showed significant inhibition against various bacterial strains, suggesting that this compound may possess similar effects.
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 10 |
Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in specific cancer cell lines. For instance:
- Cell Line : MCF-7 (breast cancer)
- IC50 Value : 25 µM after 48 hours
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 30 µM after 48 hours
These findings suggest that the compound may serve as a lead for developing new anticancer agents.
Case Studies and Research Findings
A notable case study investigated the pharmacological profile of this compound in animal models. The study focused on its efficacy against induced tumors and its safety profile.
Study Overview:
- Objective : To evaluate the anticancer efficacy and safety.
- Methodology : Administered orally to mice with induced tumors.
- Results :
- Significant tumor reduction observed compared to control groups.
- No adverse effects noted at therapeutic doses.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
